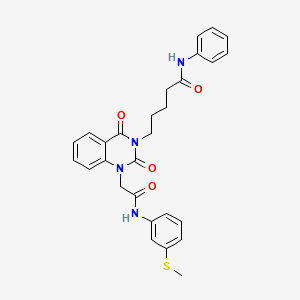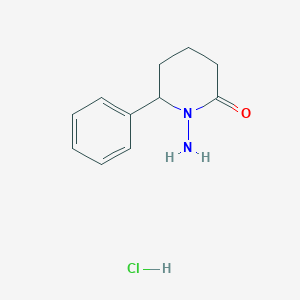![molecular formula C26H23FN2O5S B2447384 N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866808-59-5](/img/structure/B2447384.png)
N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural Analysis and Properties
Research on similar compounds, such as amide-containing isoquinoline derivatives, reveals insights into their structural aspects and properties. For instance, studies on compounds with similar structural features have shown that they can form gels or crystalline solids upon treatment with different acids, and their crystal structures can be determined through advanced analytical techniques. These compounds may also exhibit interesting fluorescence properties, which could be leveraged in various scientific applications, such as bioimaging or as fluorescence markers in biological assays (Karmakar, Sarma, & Baruah, 2007).
Enzyme Inhibition Studies
Similar quinoline-based compounds have been synthesized and evaluated for their enzyme inhibitory activities. For example, some compounds have demonstrated significant inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such activities suggest the potential of these compounds in the development of therapeutic agents targeting these enzymes, which are implicated in various diseases and conditions (Virk et al., 2018).
Metabolism and Toxicology Studies
The metabolism of chloroacetamide herbicides and their metabolites in liver microsomes from humans and rats has been studied extensively. These studies contribute to our understanding of the metabolic pathways and potential toxicological profiles of similar compounds. Understanding the metabolic activation and detoxification pathways is crucial for assessing the safety and therapeutic potential of new chemical entities (Coleman et al., 2000).
Molecular Docking and Pharmacological Studies
Molecular docking and pharmacological evaluation of quinazolinone-based derivatives, similar to the compound of interest, have shown that these molecules can act as potent dual inhibitors for key tyrosine kinases like VEGFR-2 and EGFR. Such activities make them promising candidates for anti-cancer therapies, highlighting the potential therapeutic applications of structurally related compounds (Riadi et al., 2021).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-4-8-19(9-5-17)28-25(30)16-29-15-24(35(32,33)21-11-6-18(27)7-12-21)26(31)22-14-20(34-2)10-13-23(22)29/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDVIAQMBUKRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)

![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)

![5-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2447312.png)



![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)
